ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action
ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-161, a synthetic pentapeptide (Ac-PHSCN-NH2), is an antagonist of several integrins, primarily targeting α5β1 and αvβ3.[1][2] As the trifluoroacetate (B77799) salt, it has been investigated for its anti-angiogenic and anti-metastatic properties in various cancer models. This technical guide provides an in-depth overview of the core mechanism of action of ATN-161, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Integrin Antagonism
ATN-161 is a non-RGD (Arg-Gly-Asp) based integrin inhibitor.[3] It selectively binds to integrins α5β1 and αvβ3, which are crucial for cell adhesion, migration, and angiogenesis.[1][2] Unlike many other integrin antagonists, ATN-161 does not block cell adhesion itself but is thought to inhibit integrin-dependent signaling.
Quantitative Data: Binding Affinity and In Vitro Efficacy
The following tables summarize the key quantitative data related to the binding affinity and in vitro efficacy of ATN-161.
| Target | Binding Affinity (Kd) | Reference |
| Integrin α5β1 | 1.0 µM | [1] |
| Integrin αvβ3 | 0.6 µM | [1] |
| Assay | Cell Line | IC50 | Context | Reference |
| Viral Load Reduction | Vero (E6) | 3.16 µM | SARS-CoV-2 Infection | [4] |
Downstream Signaling Pathways
By binding to integrins α5β1 and αvβ3, ATN-161 modulates several downstream signaling pathways that are critical for tumor progression and angiogenesis. The primary consequence of this binding is the inhibition of phosphorylation of key signaling molecules.
Inhibition of FAK and MAPK Phosphorylation
A key event in integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. ATN-161 has been shown to significantly inhibit the phosphorylation of both FAK and MAPK.[2] This disruption of the FAK/MAPK signaling cascade is a central element of its anti-angiogenic and anti-tumor effects.
Caption: ATN-161 inhibits integrin-mediated FAK and MAPK phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ATN-161.
Western Blot for FAK and MAPK Phosphorylation
This protocol describes the detection of phosphorylated FAK and MAPK in cell lysates following treatment with ATN-161.
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Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media and culture until 70-80% confluent. Serum-starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of ATN-161 or vehicle control for the desired time.
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FAK, total FAK, phospho-MAPK, and total MAPK.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western blot analysis of protein phosphorylation.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of ATN-161 on the migration of endothelial cells towards a chemoattractant.
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Chamber Preparation: Coat the underside of a Boyden chamber insert (8 µm pore size) with a chemoattractant (e.g., fibronectin).
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Cell Preparation: Resuspend endothelial cells in serum-free media containing various concentrations of ATN-161 or vehicle control.
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Seeding: Add the cell suspension to the upper chamber of the insert.
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Incubation: Place the insert into a well containing media with a chemoattractant (e.g., VEGF) and incubate for 4-6 hours.
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Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., crystal violet).
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Quantification: Count the number of migrated cells in several high-power fields under a microscope.
In Vitro Tube Formation Assay
This assay assesses the ability of ATN-161 to inhibit the formation of capillary-like structures by endothelial cells.
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Matrix Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
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Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in media containing different concentrations of ATN-161 or vehicle control.
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Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
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Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.
Clinical Trial Data
ATN-161 has been evaluated in clinical trials for its safety and efficacy in patients with solid tumors.
Phase I Study in Advanced Solid Tumors
A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ATN-161 in patients with advanced solid tumors.[5][6]
| Parameter | Value | Reference |
| Dose Escalation | 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 mg/kg | [5][6] |
| Administration | 10-minute intravenous infusion, three times per week | [5][6] |
| Dose-Limiting Toxicities | None observed | [5][6] |
| Objective Responses | None observed | [5][6] |
| Stable Disease | Observed in approximately one-third of patients | [5][6] |
The study concluded that ATN-161 was well-tolerated at all dose levels.[5][6] The observation of prolonged stable disease in some patients suggested potential anti-tumor activity.[5][6]
Phase II Studies
Subsequent Phase II clinical trials investigating ATN-161 in combination with other therapies for specific cancers, such as glioma and metastatic pancreatic cancer, have not shown a significant benefit.[7]
Conclusion
ATN-161 trifluoroacetate salt exerts its biological effects primarily through the antagonism of integrins α5β1 and αvβ3. This interaction leads to the inhibition of downstream signaling pathways, most notably the FAK/MAPK cascade, resulting in reduced angiogenesis and tumor progression. While preclinical studies have demonstrated promising anti-tumor activity, clinical trials in advanced solid tumors have shown limited efficacy. Further research may be warranted to explore its potential in different therapeutic contexts or in combination with other agents.
References
- 1. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
